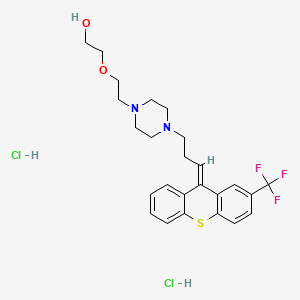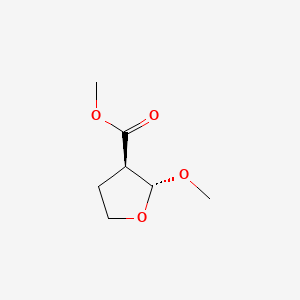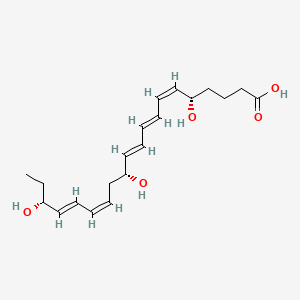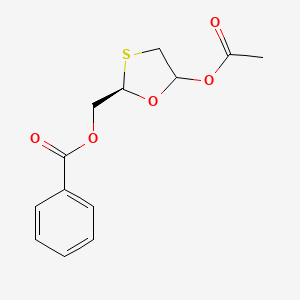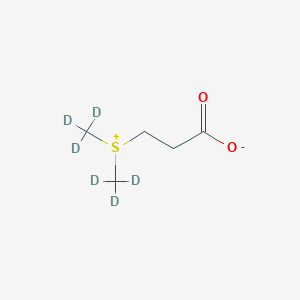
4-Nonyl Phenol-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nonyl Phenol-glucuronide is a chemical compound derived from the conjugation of 4-Nonylphenol with glucuronic acid. This compound is a metabolite of 4-Nonylphenol, which is known for its use in various industrial applications and its role as an endocrine disruptor. The glucuronide conjugate is formed in the body to facilitate the excretion of 4-Nonylphenol, making it more water-soluble and less toxic.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyl Phenol-glucuronide typically involves the enzymatic conjugation of 4-Nonylphenol with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety from uridine diphosphate glucuronic acid to 4-Nonylphenol. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a biological metabolite. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic process. This involves the use of chemical catalysts and controlled reaction conditions to achieve the desired product.
化学反応の分析
Types of Reactions: 4-Nonyl Phenol-glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide bond can be hydrolyzed under acidic or basic conditions to release 4-Nonylphenol and glucuronic acid.
Oxidation: The phenolic group in 4-Nonylphenol can be oxidized to form quinones.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Hydrolysis: 4-Nonylphenol and glucuronic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
4-Nonyl Phenol-glucuronide has several scientific research applications, including:
Environmental Monitoring: Used as a biomarker to study the exposure and metabolism of 4-Nonylphenol in organisms.
Toxicology Studies: Helps in understanding the detoxification pathways and the impact of endocrine disruptors on health.
Pharmacokinetics: Used to study the metabolism and excretion of phenolic compounds in the body.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying phenolic compounds and their metabolites.
作用機序
The primary mechanism of action of 4-Nonyl Phenol-glucuronide involves its role in the detoxification and excretion of 4-Nonylphenol. The glucuronidation process increases the water solubility of 4-Nonylphenol, facilitating its excretion through urine. This process is mediated by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety to the phenolic hydroxyl group of 4-Nonylphenol.
類似化合物との比較
4-Nonylphenol: The parent compound, known for its industrial applications and endocrine-disrupting properties.
4-Nonylphenol Ethoxylates: Used as non-ionic surfactants in various products.
4-tert-Octylphenol: Another alkylphenol with similar applications and environmental concerns.
Uniqueness: 4-Nonyl Phenol-glucuronide is unique in its role as a metabolite that facilitates the excretion of 4-Nonylphenol. Unlike its parent compound and other similar alkylphenols, it is more water-soluble and less toxic, making it an important compound for studying the detoxification pathways of phenolic compounds.
特性
CAS番号 |
207725-23-3 |
|---|---|
分子式 |
C₂₁H₃₂O₇ |
分子量 |
396.47 |
同義語 |
β-D-Glucopyranosiduronic acid 4-Nonylphenyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

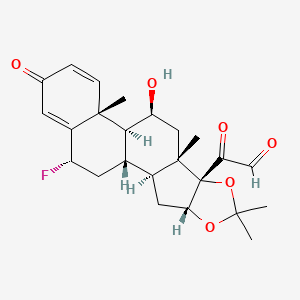
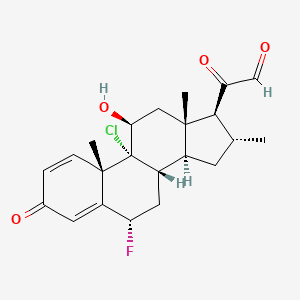
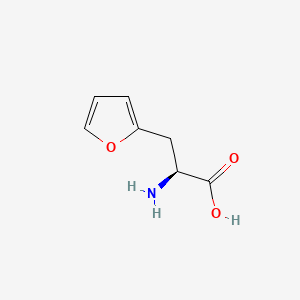
![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
